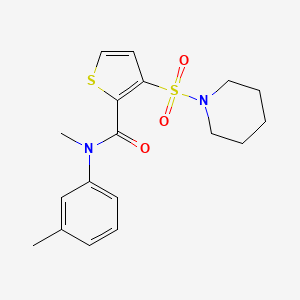
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide, also known as MPB or N-(4-isopropylphenyl)-4-methylsulfonylbenzenesulfonamide, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide varies depending on its application. In cancer research, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In pain management, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. In neuroprotection, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide acts as an antioxidant and anti-inflammatory agent, protecting neurons from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, analgesic effects, and neuroprotective effects. In cancer cells, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide induces cell cycle arrest and apoptosis, leading to inhibition of cell growth. In pain management, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide reduces the production of prostaglandins, which are mediators of pain and inflammation. In neuroprotection, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide acts as an antioxidant and anti-inflammatory agent, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and its potential applications in cancer research, pain management, and neuroprotection. However, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide also has limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
For 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide research include further studies on its potential applications in cancer research, pain management, and neuroprotection. Additionally, research could focus on developing more efficient synthesis methods for 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide and exploring its potential as a drug candidate for various diseases.
Méthodes De Synthèse
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide can be synthesized through a reaction between 4-isopropylphenylamine and 4-methylsulfonylbenzenesulfonyl chloride. The reaction results in the formation of 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide as a white solid with a melting point of 177-179°C.
Applications De Recherche Scientifique
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, pain management, and neuroprotection. In cancer research, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In pain management, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been found to have analgesic effects by inhibiting the activity of certain enzymes involved in pain signaling. In neuroprotection, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been studied for its ability to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-12(2)13-4-6-14(7-5-13)17-23(20,21)16-10-8-15(9-11-16)22(3,18)19/h4-12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFPPHABZOTQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)
![3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile](/img/structure/B7561792.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)

![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)

![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)
![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)